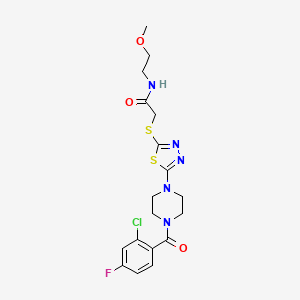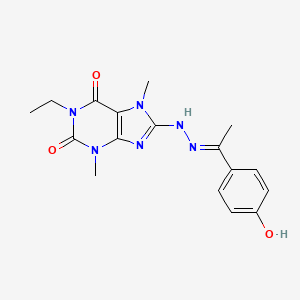
4-(Piperidin-2-yl)benzonitrile hydrochloride
Vue d'ensemble
Description
4-(Piperidin-2-yl)benzonitrile hydrochloride is a chemical compound with the CAS Number: 1203685-85-1 . It has a molecular weight of 222.72 .
Molecular Structure Analysis
The IUPAC name of the compound is 4-(2-piperidinyl)benzonitrile hydrochloride . The InChI code is 1S/C12H14N2.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h4-7,12,14H,1-3,8H2;1H .Physical And Chemical Properties Analysis
4-(Piperidin-2-yl)benzonitrile hydrochloride is a solid compound with a molecular weight of 222.72 . and is stored at room temperature in an inert atmosphere .Applications De Recherche Scientifique
Histamine H3 Antagonism
4-(Piperidin-2-yl)benzonitrile derivatives have been identified as potent histamine H3 receptor antagonists. These compounds exhibit in vivo efficacy in rat models of wakefulness at low doses, highlighting their potential in neuroscience research and therapeutic applications (Dvorak et al., 2005).
Anti-arrhythmic Activity
Research indicates that certain piperidine-based derivatives, including those of 4-(Piperidin-2-yl)benzonitrile, demonstrate significant anti-arrhythmic activity. These findings suggest potential applications in cardiovascular research and treatment development (Abdel‐Aziz et al., 2009).
Structural and Optical Studies
The compound has been studied for its thermal, optical, etching, and structural properties, with potential implications in material science and molecular engineering (Karthik et al., 2021).
Serotonin 5-HT2 Antagonist Activity
Piperidine derivatives, including those related to 4-(Piperidin-2-yl)benzonitrile, have been synthesized and identified as potent serotonin 5-HT2 antagonists, suggesting uses in psychiatric and neurological disorder research (Watanabe et al., 1993).
Antibacterial Properties
Certain piperidine-containing pyrimidine imines and thiazolidinones have exhibited notable antibacterial activity, indicating the potential of 4-(Piperidin-2-yl)benzonitrile derivatives in antimicrobial research and therapy (Merugu et al., 2010).
Aromatase Inhibition
The structure-activity relationships of non-steroidal aromatase inhibitors have been explored using derivatives of 4-(Piperidin-2-yl)benzonitrile, contributing to cancer treatment research, especially in hormone-sensitive cancers (Van Roey et al., 1991).
Antiviral Potential
Derivatives of 4-(Piperidin-2-yl)benzonitrile have shown promise as inhibitors of HCV, providing a novel mechanism of action and potential therapeutic applications for viral infections (Jiang et al., 2020).
Corrosion Inhibition
Piperidine derivatives have been evaluated for their effectiveness as green corrosion inhibitors on iron surfaces, indicating applications in industrial chemistry and materials protection (Belghiti et al., 2018).
Safety and Hazards
The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
4-piperidin-2-ylbenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-9-10-4-6-11(7-5-10)12-3-1-2-8-14-12;/h4-7,12,14H,1-3,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIDPZPGMUFNASZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-2-yl)benzonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({11-acetyl-4-[(furan-2-yl)methyl]-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(2,5-difluorophenyl)acetamide](/img/structure/B3403971.png)
![N-(4-fluorophenyl)-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B3403979.png)
![N-(2-fluorobenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3403980.png)
![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3403983.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3403995.png)

![[3,4-Bis(acetyloxy)-5-acetamido-6-(octyloxy)oxan-2-YL]methyl acetate](/img/structure/B3404008.png)


![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B3404020.png)



![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3404081.png)